molecular formula C12H4Cl6 B1204159 2,3,3',4,4',5'-Hexachlorobiphenyl CAS No. 69782-90-7

2,3,3',4,4',5'-Hexachlorobiphenyl

Cat. No.: B1204159
CAS No.: 69782-90-7
M. Wt: 360.9 g/mol
InChI Key: YTWXDQVNPCIEOX-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects and environmental persistence .

Mechanism of Action

Target of Action

2,3,3’,4,4’,5’-Hexachlorobiphenyl, also known as PCB 157 , is one of the 209 polychlorinated biphenyls (PCBs) . It primarily targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in changes to the circadian rhythm, which can have significant effects on various physiological processes.

Pharmacokinetics

Like other pcbs, it is known to belipophilic and can bioaccumulate in animal tissue . This bioaccumulation can lead to increased exposure and potential health effects over time.

Result of Action

The molecular and cellular effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl’s action are complex and can vary depending on the level and duration of exposure. Some studies have suggested that it may contribute to metabolic disruption and potentially lead to conditions such as nonalcoholic fatty liver disease (NAFLD) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5’-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can persist in the environment for extended periods . This persistence, combined with its ability to bioaccumulate, can lead to long-term exposure and potential health effects.

Biochemical Analysis

Biochemical Properties

2,3,3’,4,4’,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . Additionally, it likely plays an important role in the development and maturation of many tissues .

Cellular Effects

2,3,3’,4,4’,5’-Hexachlorobiphenyl has profound effects on various types of cells and cellular processes. It influences cell function by activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It also likely plays an important role in the development and maturation of many tissues .

Molecular Mechanism

The molecular mechanism of 2,3,3’,4,4’,5’-Hexachlorobiphenyl involves its role as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl change over time. This compound is known to be a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It bioaccumulates in animal tissue and biomagnifies in food chains, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl vary with different dosages in animal models. At high doses, this compound can cause toxic or adverse effects, including disruptions in cellular Ca2+ homeostasis and translocation of protein kinase C . These disruptions result from increased ryanodine binding to calcium channels .

Metabolic Pathways

2,3,3’,4,4’,5’-Hexachlorobiphenyl is involved in metabolic pathways that include interactions with enzymes and cofactors. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Transport and Distribution

Within cells and tissues, 2,3,3’,4,4’,5’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. It bioaccumulates in animal tissue and biomagnifies in food chains, leading to significant impacts on health and the environment .

Subcellular Localization

The subcellular localization of 2,3,3’,4,4’,5’-Hexachlorobiphenyl involves its disruption of cellular Ca2+ homeostasis and translocation of protein kinase C . This disruption results from increased ryanodine binding to calcium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as ferric chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’,5’-Hexachlorobiphenyl, was historically conducted through batch chlorination processes. These processes involved the direct chlorination of biphenyl in the presence of a catalyst, followed by purification steps to isolate the desired chlorinated biphenyl isomers .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,4’,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3’,4,4’,5’-Hexachlorobiphenyl has been extensively studied in various scientific fields due to its environmental persistence and potential health effects. Some key applications include:

    Environmental Chemistry: Research on the environmental fate and transport of PCBs, including their degradation pathways and bioaccumulation in ecosystems.

    Toxicology: Studies on the toxic effects of PCBs on human health, including their role as endocrine disruptors and potential carcinogens.

    Analytical Chemistry: Development of analytical methods for the detection and quantification of PCBs in environmental and biological samples.

    Biomedical Research: Investigation of the molecular mechanisms underlying PCB-induced toxicity and their impact on human health.

Properties

IUPAC Name

1,2,3-trichloro-4-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXDQVNPCIEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074205
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69782-90-7
Record name PCB 157
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69782-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5'-Hexachlorobiphenyl
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Record name 2,3,3',4,4',5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9G1C1FTV
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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